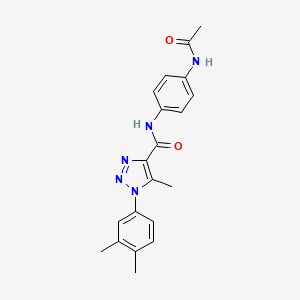![molecular formula C14H21N3 B2603042 1-[2-(diethylamino)ethyl]-1H-indol-5-amine CAS No. 689300-12-7](/img/structure/B2603042.png)
1-[2-(diethylamino)ethyl]-1H-indol-5-amine
Overview
Description
“1-[2-(diethylamino)ethyl]-1H-indol-5-amine” is a chemical compound with the CAS Number: 689300-12-7 . It has a molecular weight of 231.34 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “1-[2-(diethylamino)ethyl]-1H-indol-5-amine” is 1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3 . The InChI Key is MTSAYXKCMXEULK-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “1-[2-(diethylamino)ethyl]-1H-indol-5-amine” are not available, a related compound, 4-amino-N-[2-(diethylamino)ethyl] benzamide tetraphenylborate, was synthesized through an ion-associate reaction .Physical And Chemical Properties Analysis
“1-[2-(diethylamino)ethyl]-1H-indol-5-amine” is a powder that is stored at room temperature .Scientific Research Applications
1. Tuning the Cloud-Point and Flocculation Temperature of Polymeric Nanoparticles This compound has been used in the synthesis of poly(2-(diethylamino)ethyl methacrylate)-based nanoparticles. The tertiary amine groups of the compound were utilized as functional handles to modify the core-forming block chemistry. This modification allowed for tuning both the cloud-point temperature (TCP) and flocculation temperature (TCFT) of these particles . This has potential applications in drug delivery, sensing, and oil/lubricant viscosity modification .
pH-Responsive Polymer Brushes
The compound has been used in the synthesis of pH-responsive poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) brushes anchored on hollow mesoporous silica nanoparticles. The size of these nanoparticles decreased from approximately 950 nm in acidic media to approximately 500 nm in basic media due to the deprotonation of the tertiary amine in the PDEAEMA . This has potential applications in drug delivery systems, specifically for anticancer therapy .
Emulsion Copolymerization
The compound has been used in the emulsion copolymerization of 2-(diethylamino)ethyl methacrylate (DEAEMA) and ethylene glycol dimethacrylate (EGDMA). This process yielded the in situ formation of the targeted cross-linked polymers .
Surface Modification
The halogen group on the surface of PDEAMA brushes was successfully derivatized with glucosamine, as confirmed by XPS . This modification has potential applications in the development of smart nanocarriers for drug delivery .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
1-[2-(diethylamino)ethyl]indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-3-16(4-2)9-10-17-8-7-12-11-13(15)5-6-14(12)17/h5-8,11H,3-4,9-10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSAYXKCMXEULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=CC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(diethylamino)ethyl]-1H-indol-5-amine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

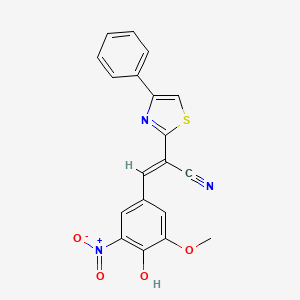
![1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602962.png)
![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2602963.png)

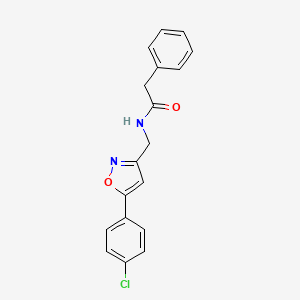
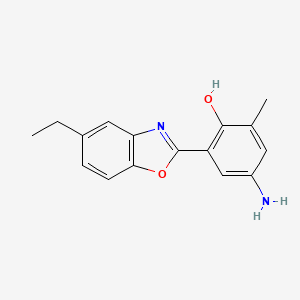
![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)

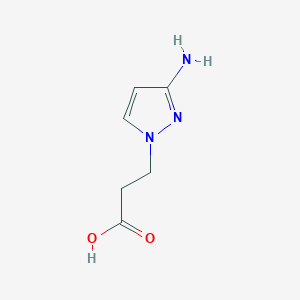

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2602978.png)

